molecular formula C22H25NO5 B1142871 FMoc-(2S,3R)-2-aMino-3-hydroxy-4,4-diMethylpentanoic acid CAS No. 1292765-13-9

FMoc-(2S,3R)-2-aMino-3-hydroxy-4,4-diMethylpentanoic acid

Cat. No.: B1142871
CAS No.: 1292765-13-9
M. Wt: 383.4376
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FMoc-(2S,3R)-2-aMino-3-hydroxy-4,4-diMethylpentanoic acid is a synthetic amino acid derivative. It is commonly used in peptide synthesis due to its unique structural properties, which include a hydroxyl group and a bulky dimethyl group. These features make it a valuable building block in the synthesis of complex peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FMoc-(2S,3R)-2-aMino-3-hydroxy-4,4-diMethylpentanoic acid typically involves several steps. One common method starts with the preparation of FMoc-protected Garner’s aldehyde, followed by a Horner–Wadsworth–Emmons reaction to form the corresponding enoate. The diastereoselective 1,4-addition of lithium dialkylcuprates to the enoate is then performed, resulting in the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

FMoc-(2S,3R)-2-aMino-3-hydroxy-4,4-diMethylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce a primary amine.

Scientific Research Applications

FMoc-(2S,3R)-2-aMino-3-hydroxy-4,4-diMethylpentanoic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of FMoc-(2S,3R)-2-aMino-3-hydroxy-4,4-diMethylpentanoic acid involves its incorporation into peptides and proteins. The compound’s unique structure allows it to interact with specific molecular targets, such as enzymes and receptors, thereby modulating their activity. The hydroxyl and amino groups play crucial roles in these interactions, facilitating hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

FMoc-(2S,3R)-2-aMino-3-hydroxy-4,4-diMethylpentanoic acid can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which provide distinct reactivity and selectivity in chemical reactions and biological interactions.

Properties

CAS No.

1292765-13-9

Molecular Formula

C22H25NO5

Molecular Weight

383.4376

Synonyms

FMoc-(2S,3R)-2-aMino-3-hydroxy-4,4-diMethylpentanoic acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.